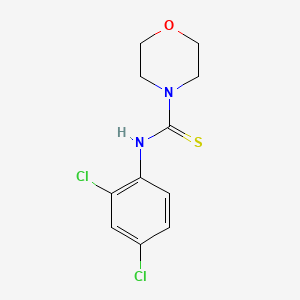![molecular formula C20H24N2O B5797538 1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone, also known as MBPE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MBPE belongs to the class of compounds known as piperazines, which have been shown to exhibit a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit activity as a serotonin and norepinephrine reuptake inhibitor, as well as a dopamine receptor antagonist. These properties make it a potential candidate for the treatment of a variety of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.
Wirkmechanismus
The mechanism of action of 1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to involve its ability to modulate the activity of neurotransmitters in the brain. Specifically, it has been shown to inhibit the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft. This results in an enhanced activation of postsynaptic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a number of biochemical and physiological effects. In addition to its activity as a serotonin and norepinephrine reuptake inhibitor, it has been shown to exhibit antioxidant and anti-inflammatory properties. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its high purity and well-defined chemical structure, which allows for precise dosing and accurate measurements of its effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential use as a treatment for depression and other psychiatric disorders. Another area of interest is its potential use as a neuroprotective agent, due to its antioxidant and anti-inflammatory properties. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Synthesemethoden
The synthesis of 1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-(4-methylbenzyl)piperazine with 1-bromo-4-nitrobenzene, followed by reduction of the resulting nitro compound with palladium on carbon to yield the final product. The reaction proceeds under mild conditions and yields a high purity product.
Eigenschaften
IUPAC Name |
1-[4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-3-5-18(6-4-16)15-21-11-13-22(14-12-21)20-9-7-19(8-10-20)17(2)23/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPKKTCOPODWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


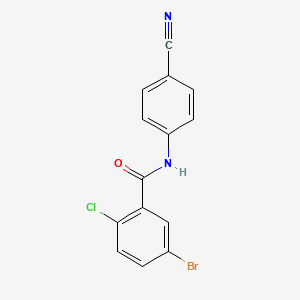
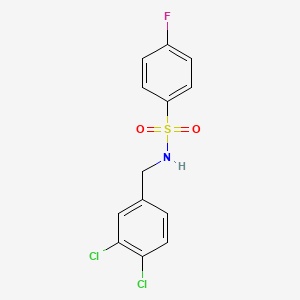
![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)
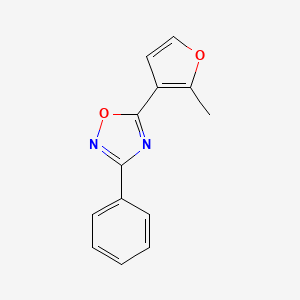
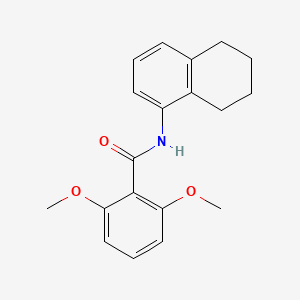
![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)


![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5797525.png)
![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5797526.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5797541.png)
